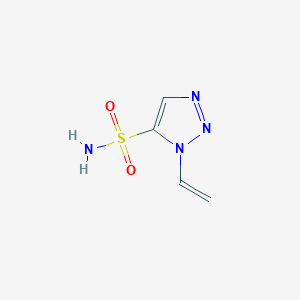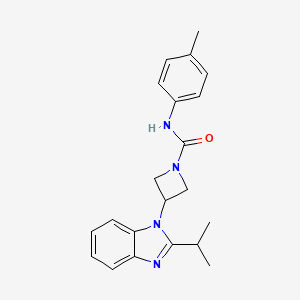
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel is responsible for the repolarization of the cardiac action potential, and its inhibition can lead to a prolonged QT interval, which is associated with an increased risk of arrhythmias and sudden cardiac death. DPO-1 has been extensively studied in vitro and in vivo, and it has shown promising results as a tool compound for the investigation of hERG channel function and as a potential therapeutic agent for the treatment of cardiac arrhythmias.
Scientific Research Applications
Hydrogen-bonded Supramolecular Networks
The compound N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide demonstrates significant potential in the formation of extended supramolecular networks through hydrogen bonding. In a study by Lee (2010), adjacent molecules of a related compound, N,N'-bis(4-pyridylmethyl)oxalamide, are linked through N-H...N and C-H...O hydrogen bonds, forming an extended network. This structural characteristic is pivotal for developing materials with enhanced mechanical and thermal stability, which could be beneficial in various applications including materials science and nanotechnology (Gene-Hsiang Lee, 2010).
Heterocyclic Synthesis
The compound plays a crucial role in heterocyclic chemistry, as demonstrated by Fadda et al. (2012), who utilized enaminonitriles for synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. Such compounds have wide applications in pharmaceuticals, agrochemicals, and dyes, highlighting the importance of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide in facilitating complex organic synthesis (A. Fadda, H. Etman, Mohamed Y. El-Seidy, K. Elattar, 2012).
Supramolecular Architecture with Oxalamide Cations
The structural versatility of oxalamide cations in forming three-dimensional supramolecular architectures is underscored in a study by Qin et al. (2010), where N 1,N 2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to oxometalate anions, resulting in a robust supramolecular structure. Such findings are vital for the development of coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Jianbo Qin, Jingren Dong, Jinghua Li, Yun Gong, 2010).
Fluorescent Chemosensor Development
Research by Shylaja et al. (2020) demonstrates the potential of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from similar compounds, as fluorescent chemosensors for Fe3+ ions and picric acid, with nanomolar detection limits. This highlights the compound's relevance in environmental monitoring and safety, where sensitive and selective detection of hazardous substances is critical (A. Shylaja, S. R. Rubina, Somi Santharam Roja, R. Kumar, 2020).
Coordination Polymers with Acylhydrazidate
Wang et al. (2014) explored the synthesis of coordination polymers extended by acylhydrazidate, showcasing the structural diversity and complexation capability of compounds related to N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide. Such polymers have potential applications in magnetic, luminescent materials, and as catalysts, underscoring the broad applicability of oxalamide derivatives in materials science (Yan-Ning Wang, Jie-hui Yu, Ji-qing Xu, 2014).
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXUAMOLVKZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B2815554.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)
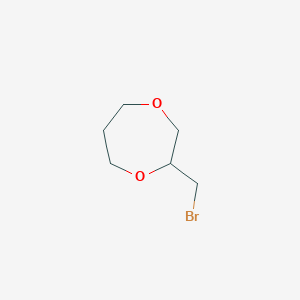
![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)
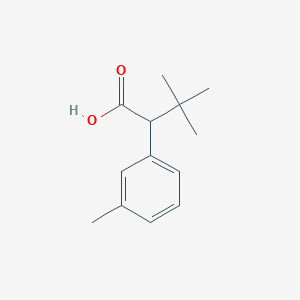
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)
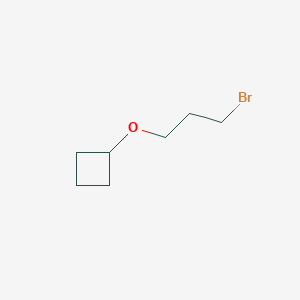
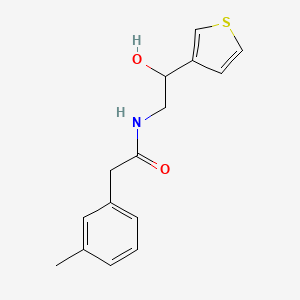
![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)
